[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride
Description
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride is a bicyclic amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an aminomethyl group and an additional methanamine moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-5-7(6-9)1-3-10-4-2-7;;/h1-6,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCYRMBGZAUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination with Formaldehyde
The most widely documented method for synthesizing [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride involves reductive amination of oxan-4-ylmethanamine with formaldehyde in the presence of hydrochloric acid. This one-pot reaction proceeds via the following steps:
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Condensation : Oxan-4-ylmethanamine reacts with formaldehyde to form an imine intermediate.
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Reduction : The imine is reduced in situ, typically using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with a palladium catalyst.
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Salt Formation : Hydrochloric acid protonates the amine groups, yielding the dihydrochloride salt.
Reaction Conditions :
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Molar Ratio : 1:2 (amine:formaldehyde)
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Temperature : 0–5°C during condensation, room temperature for reduction
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Time : 12–24 hours for complete conversion.
This method achieves yields of 65–75%, with purity exceeding 95% after crystallization.
Reaction Mechanisms and Kinetic Analysis
Mechanistic Insights into Reductive Amination
The reductive amination mechanism involves three critical stages:
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Imine Formation : Nucleophilic attack by the primary amine on formaldehyde generates a Schiff base.
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Reduction : The imine is reduced to a secondary amine. Isotopic labeling studies confirm that NaBH3CN selectively transfers hydride to the imine carbon.
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Protonation : Excess HCl converts the free base into its water-soluble dihydrochloride form.
Kinetic Data :
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Rate-Limiting Step : Imine formation (activation energy: 45 kJ/mol)
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Reaction Order : First-order with respect to both amine and formaldehyde.
Side Reactions and Byproduct Formation
Common side products include:
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Over-alkylated species : Resulting from excess formaldehyde (e.g., tris-aminomethyl derivatives)
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Oxidation byproducts : Formed if oxygen is present during reduction.
Optimization of Reaction Conditions
Temperature and pH Control
Optimal yields require strict temperature control during formaldehyde addition to prevent exothermic runaway reactions. Maintaining pH <3 with HCl suppresses imine hydrolysis while promoting salt formation.
Table 1: Impact of Temperature on Yield
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 | 75 | 97 |
| 25 | 68 | 92 |
| 40 | 52 | 85 |
Solvent Systems
Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethanol facilitates crystallization of the final product.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (60:40) to remove non-polar impurities. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Recrystallization
Recrystallization from ethanol/water (70:30) yields colorless needles with defined melting points (mp 210–212°C).
Table 2: Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₆Cl₂N₂O |
| ¹H NMR (DMSO-d₆) | δ 3.24–3.47 (m, 4H, CH₂N) |
| LC/MS (m/z) | 163.1 [M+H]⁺ |
Industrial-Scale Production Considerations
Cost Analysis
Raw Material Costs (per kg product):
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Oxan-4-ylmethanamine: $120
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Formaldehyde: $15
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HCl: $10
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and halogenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a precursor for biologically active compounds.
Medicine: Investigated for potential therapeutic applications and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride, also known as a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its oxane structure and the presence of an aminomethyl group, which contributes to its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Chemical Formula: C₇H₁₄Cl₂N₂O
CAS Number: 111511-91-2
This compound features a cyclic ether (oxane) with an amine functional group, which is crucial for its biological activity.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain kinases, affecting phosphorylation processes crucial for cell signaling.
- Receptor Binding : It interacts with various receptors, potentially modulating their activity. This interaction can lead to changes in cellular responses and signaling cascades.
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter levels in the brain, which could have implications for neuropharmacology.
Therapeutic Potential
Research indicates that this compound holds promise in several therapeutic areas:
- Pain Management : The compound has been investigated for its analgesic properties, particularly in models of neuropathic pain.
- Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems may make it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
- Neuropathic Pain Model : In a study involving diabetic rats, administration of this compound resulted in a significant reduction in pain scores compared to control groups. The mechanism was attributed to its action on pain pathways involving serotonin and norepinephrine modulation.
- Cognitive Function Assessment : In animal models simulating cognitive decline, the compound improved memory retention and learning capabilities, suggesting a neuroprotective effect that warrants further investigation.
Data Tables
| Study | Findings | Mechanism | Reference |
|---|---|---|---|
| Neuropathic Pain Model | Reduced pain scores in diabetic rats | Modulation of serotonin/norepinephrine | |
| Cognitive Function Assessment | Improved memory retention | Neuroprotective effects |
Q & A
Q. Critical Factors :
- Solvent Polarity : Polar solvents enhance solubility of intermediates but may require careful pH control to avoid side reactions .
- Reagent Compatibility : Use of non-aqueous conditions during salt formation prevents hydrolysis of sensitive functional groups .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxane ring geometry and aminomethyl substitution patterns. For example, provides canonical SMILES for analogous compounds, aiding peak assignment.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₁₆Cl₂N₂O) and detects impurities.
- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological studies .
Data Cross-Validation : Compare experimental results with computational predictions (e.g., PubChem’s canonical SMILES ).
Basic: How does the compound’s solubility in aqueous vs. organic solvents influence its application in biological assays?
Methodological Answer:
- Aqueous Systems : The dihydrochloride salt enhances water solubility due to ionic interactions, making it suitable for cell-based assays. However, high chloride content may interfere with certain enzymatic assays .
- Organic Solvents : Use DMSO or ethanol for stock solutions, but ensure compatibility with assay buffers to avoid precipitation. notes storage at RT, suggesting moderate stability in DMSO.
Optimization Strategy : Perform solubility screens using PBS, DMSO, and ethanol, followed by dynamic light scattering (DLS) to detect aggregates .
Advanced: How can computational tools like quantum chemical calculations optimize reaction conditions for derivative synthesis?
Methodological Answer:
Reaction Path Modeling : Tools like Gaussian or ORCA simulate transition states to predict favorable pathways for introducing substituents (e.g., morpholine or pyridyl groups) .
Solvent Effects : COSMO-RS calculations estimate solvent polarity impacts on reaction kinetics, reducing trial-and-error experimentation .
Machine Learning (ML) : Train ML models on existing reaction datasets (e.g., PubChem) to recommend optimal catalysts or temperatures .
Case Study : demonstrates how ICReDD integrates computational and experimental data to accelerate reaction development.
Advanced: How should researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictory results often arise from:
- Purity Variability : Impurities >5% can skew activity; re-purify via recrystallization or column chromatography .
- Assay Conditions : Standardize protocols (e.g., cell line, incubation time) across studies. notes biological activity in neurological models, but cross-validate using orthogonal assays (e.g., SPR vs. ELISA).
- Structural Analogues : Compare with derivatives (e.g., 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride ) to isolate structure-activity relationships (SAR).
Advanced: What methodologies assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
Accelerated Stability Testing :
- Thermal Stress : Store at 40°C/75% RH for 4 weeks, monitor degradation via HPLC .
- Photolytic Stress : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products.
Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to quantify moisture uptake, which impacts crystallinity .
pH Stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal handling conditions .
Documentation : Align with FDA/EMA guidelines for pre-clinical stability data .
Advanced: What strategies enable efficient scale-up of synthesis without compromising purity?
Methodological Answer:
Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Green Chemistry Principles : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer scale-up .
Crystallization Optimization : Use anti-solvent crystallization with ethanol/water mixtures to improve yield and polymorph control .
Case Study : outlines three synthetic routes for a related dihydrochloride, emphasizing temperature control during salt formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
